
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a useful research compound. Its molecular formula is C17H15ClN2O4S2 and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical compound 2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile plays a crucial role in the synthesis of various heterocyclic and aromatic compounds. It is instrumental in creating pyrrolidines, a process that mimics a 1,3-dipolar cycloaddition but proceeds through distinct steps involving γ-chlorocarbanions reacting with electron-deficient formal imines to produce substituted pyrrolidines (Mąkosza & Judka, 2005). Additionally, it facilitates the synthesis of transparent aromatic polyimides with high refractive indices, showcasing its utility in material science for creating compounds with specific optical properties (Tapaswi et al., 2015).
Application in Crystal Structure Analysis and Molecular Interactions
The compound is also pivotal in exploring molecular interactions and crystal structures, as evident in studies involving aminopyrimidine sulfonate/carboxylate interactions. These studies provide insights into the hydrogen-bonded bimolecular ring motifs, R22(8), highlighting the compound's role in understanding molecular assembly and interactions (Balasubramani et al., 2007).
Photophysical Properties and Frontier Orbitals
Research on α,β-unsaturated acrylonitrile derivatives, featuring electron-donor moieties, demonstrates the compound's significance in studying photophysical properties and frontier orbitals. Such studies are crucial for developing organic electronic devices, as they delve into the effects of molecular structure and solvent polarity on self-assembly behaviors and electronic properties (Percino et al., 2016).
Catalytic and Synthetic Applications
Further applications are seen in catalysis and synthesis, where compounds like this compound are essential. For example, methyloxorhenium(V) complexes with tridentate ligands demonstrate the compound's role in oxidation reactions, contributing to the understanding of catalytic processes and reaction mechanisms (Shan et al., 2003).
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, but the specific target would depend on the other functional groups present in the molecule .
Mode of Action
The mode of action would depend on the specific target of the compound. Generally, the compound could interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds with biological molecules .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. These effects could range from changes in cellular signaling pathways to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as this could influence the protonation state of the compound .
Análisis Bioquímico
Biochemical Properties
2-((3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with specific enzymes, thereby influencing their activity. For instance, it has been observed to interact with metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components . These interactions are typically characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes involved in cell growth and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has revealed that it can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical modulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, the compound can induce toxic effects, such as oxidative stress and apoptosis, due to its interaction with critical cellular components. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolite levels and energy production. Additionally, the compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it can be localized to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Alternatively, it can be targeted to the mitochondria, where it influences metabolic processes and energy production. The compound’s subcellular localization is essential for its role in biochemical modulation and therapeutic applications.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S2/c18-14-5-7-15(8-6-14)25(21,22)16-9-10-20(12-16)26(23,24)17-4-2-1-3-13(17)11-19/h1-8,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPHENQVBGXSKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2517000.png)
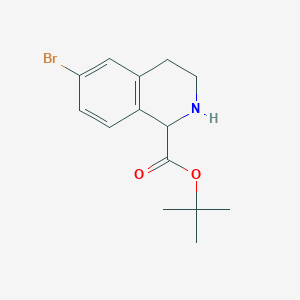
![4-chloro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2517004.png)
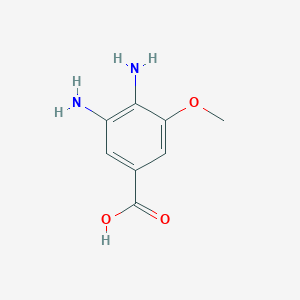

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)
![ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2517012.png)
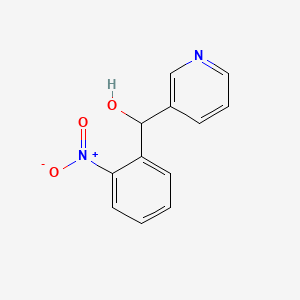
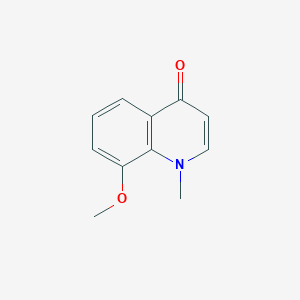
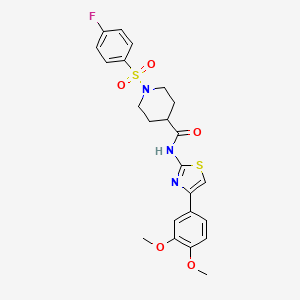


![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)
